Morpholino(4-nitrophenyl)methanone: A Comprehensive Technical Guide
Morpholino(4-nitrophenyl)methanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholino(4-nitrophenyl)methanone is a chemical compound that serves as a vital intermediate in the synthesis of various biologically active molecules. Its structure, combining a morpholine ring with a 4-nitrophenyl group, imparts specific chemical properties that make it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the core basic properties of Morpholino(4-nitrophenyl)methanone, including its physicochemical characteristics, synthesis protocols, and spectral data.
Core Properties
The fundamental properties of Morpholino(4-nitrophenyl)methanone are summarized below, providing a clear reference for its use in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5397-76-2 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 236.22 g/mol | [1] |
| Melting Point | 100-103 °C | |
| Appearance | Not explicitly stated, likely a solid at room temperature | |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | Inferred from synthesis protocols |
Synthesis of Morpholino(4-nitrophenyl)methanone
The primary and most direct method for the synthesis of Morpholino(4-nitrophenyl)methanone is the acylation of morpholine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Experimental Protocol: Synthesis via Acylation
Materials:
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4-Nitrobenzoyl chloride
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Morpholine
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Triethylamine (or another suitable base)
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Dichloromethane (or another suitable aprotic solvent)
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Water
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Dissolve morpholine and triethylamine in dichloromethane in a round-bottom flask, typically under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath (0 °C).
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Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane to the cooled morpholine solution with constant stirring. The slow addition is crucial to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer using a separatory funnel.
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess morpholine and triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to obtain pure Morpholino(4-nitrophenyl)methanone.
Synthesis Workflow
Caption: Synthesis workflow for Morpholino(4-nitrophenyl)methanone.
Spectroscopic Data
Expected ¹H NMR Spectral Data
The proton NMR spectrum of Morpholino(4-nitrophenyl)methanone is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group and the aliphatic protons of the morpholine ring.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to NO₂) | ~8.3 | Doublet | 2H |
| Aromatic (meta to NO₂) | ~7.6 | Doublet | 2H |
| Morpholine (CH₂-N) | ~3.8 | Multiplet | 4H |
| Morpholine (CH₂-O) | ~3.7 | Multiplet | 4H |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's magnetic field strength.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168-170 |
| Aromatic (C-NO₂) | ~150 |
| Aromatic (quaternary) | ~142 |
| Aromatic (CH) | ~128 |
| Aromatic (CH) | ~124 |
| Morpholine (C-N) | ~42-48 |
| Morpholine (C-O) | ~66-67 |
Biological Significance and Applications
Currently, there is limited information available on the direct biological activities or signaling pathways of Morpholino(4-nitrophenyl)methanone. Its primary significance in the scientific literature is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, it is a precursor in the synthesis of some anticoagulant drugs.
Given its structure, which includes a nitroaromatic group and a morpholine moiety, it is plausible that the compound could be investigated for a range of biological activities, including but not limited to antimicrobial or anticancer properties, as these are common features of related chemical classes. However, such activities for this specific compound have not been extensively reported.
Conclusion
Morpholino(4-nitrophenyl)methanone is a well-defined chemical entity with established synthetic routes. Its physicochemical properties make it a versatile intermediate for further chemical modifications. While its direct biological effects are not yet thoroughly explored, its role as a building block in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. This guide provides a foundational understanding of its core properties to aid researchers in its effective utilization. Further studies are warranted to explore the potential biological activities of this compound.
